Iron(II)bromidehexahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

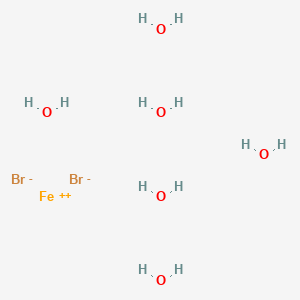

Molecular Formula |

Br2FeH12O6 |

|---|---|

Molecular Weight |

323.75 g/mol |

IUPAC Name |

iron(2+);dibromide;hexahydrate |

InChI |

InChI=1S/2BrH.Fe.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 |

InChI Key |

NDNPXAGLLVWKAD-UHFFFAOYSA-L |

Canonical SMILES |

O.O.O.O.O.O.[Fe+2].[Br-].[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Guide to the Laboratory Synthesis of Iron(II) Bromide Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of iron(II) bromide hexahydrate (FeBr₂·6H₂O), a compound of interest in various research and development applications. The document outlines the necessary chemical principles, experimental procedures, and safety considerations for its preparation in a laboratory setting.

Introduction

Iron(II) bromide and its hydrated forms are versatile reagents and precursors in chemical synthesis. The hexahydrate, in particular, serves as a stable, water-soluble source of iron(II) ions. Its synthesis involves the direct reaction of elemental iron with hydrobromic acid, followed by crystallization. This guide details a reliable method for the preparation of high-purity iron(II) bromide hexahydrate.

Physicochemical Properties

A summary of the key physicochemical properties of iron(II) bromide and its hexahydrate is presented below for easy reference.

| Property | Iron(II) Bromide (Anhydrous) | Iron(II) Bromide Hexahydrate |

| Chemical Formula | FeBr₂ | FeBr₂·6H₂O[1] |

| Molar Mass | 215.65 g/mol [2] | 323.745 g/mol [1] |

| Appearance | Yellow to dark brown lumps or beads[3][4] | Dark green crystalline solid[1][5] |

| Melting Point | 684 °C[6] | 27 °C (dehydrates)[1] |

| Boiling Point | 934 °C[4] | Decomposes |

| Density | 4.63 g/mL at 25 °C[4] | 4.64 g/cm³[1] |

| Solubility in Water | Very soluble[3] | Very soluble[3] |

| Other Solubilities | Soluble in ethanol, ether, and acetonitrile[3] | Not applicable |

| CAS Number | 7789-46-0[3] | 13463-12-2[1] |

Synthesis of Iron(II) Bromide Hexahydrate

The synthesis of iron(II) bromide hexahydrate is achieved through the reaction of iron with hydrobromic acid. The resulting aqueous solution of iron(II) bromide is then carefully concentrated and cooled to induce crystallization of the hexahydrate form.

Chemical Reaction

The overall chemical equation for the synthesis is:

Fe(s) + 2HBr(aq) → FeBr₂(aq) + H₂(g)

Subsequently, upon crystallization from the aqueous solution:

FeBr₂(aq) + 6H₂O(l) → FeBr₂·6H₂O(s)

Experimental Protocol

Materials:

-

Iron filings or powder (high purity)

-

Hydrobromic acid (HBr), 48% aqueous solution

-

Distilled or deionized water

-

Ethanol (for washing crystals)

-

Inert gas (e.g., nitrogen or argon)

Equipment:

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Condenser

-

Gas inlet/outlet adapter

-

Beaker

-

Crystallizing dish

-

Büchner funnel and flask

-

Vacuum source

-

pH paper or meter

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a condenser, and a gas inlet/outlet. The outlet should be vented to a scrubber containing a sodium thiosulfate solution to neutralize any unreacted bromine vapors.

-

Reactant Addition: Carefully add a stoichiometric excess of iron filings to the flask. Under a gentle stream of inert gas, slowly add the 48% hydrobromic acid to the flask. The reaction is exothermic and will produce hydrogen gas.

-

Reaction: Gently heat the mixture to approximately 60-70 °C with continuous stirring to ensure a complete reaction. The reaction is complete when the evolution of hydrogen gas ceases and the solution turns a pale green color.

-

Filtration: Once the reaction is complete, allow the solution to cool to room temperature. Filter the hot solution through a Büchner funnel to remove any unreacted iron and other solid impurities.

-

Crystallization: Transfer the filtrate to a crystallizing dish. Slowly evaporate the solvent at room temperature or by gentle heating to concentrate the solution. Avoid boiling, as this can lead to the decomposition of the product.[5] Once crystals begin to form, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal yield. The pale green hexahydrate crystallizes at room temperature.[3][4]

-

Isolation and Drying: Collect the dark green crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of cold ethanol to remove any residual acid and impurities. Dry the crystals under a stream of inert gas or in a desiccator over a suitable drying agent.

-

Storage: Iron(II) bromide hexahydrate is hygroscopic and sensitive to air.[3] It should be stored in a tightly sealed container under an inert atmosphere and protected from light in a cool, low-temperature place.[5]

Safety Precautions

-

Hydrobromic Acid: Hydrobromic acid is a corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Bromine: Although not used directly in this synthesis, bromine is a highly toxic and corrosive substance.[7] In case of any accidental formation or handling, ensure adequate ventilation and have a sodium thiosulfate solution readily available for neutralization.[7]

-

Hydrogen Gas: The reaction produces flammable hydrogen gas. Ensure the reaction is conducted in a well-ventilated area away from any ignition sources.

-

General Handling: Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Logical Workflow and Relationships

The following diagrams illustrate the synthesis workflow and the relationships between the different forms of iron bromide.

Caption: Synthesis workflow for Iron(II) bromide hexahydrate.

Caption: Relationship between different forms of Iron(II) bromide.

References

- 1. WebElements Periodic Table » Iron » iron dibromide hexahydrate [webelements.com]

- 2. Ferrous bromide | Br2Fe | CID 82240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. IRON (II) BROMIDE | 7789-46-0 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. quora.com [quora.com]

Crystal Structure of Iron(II) Bromide Hydrates: A Technical Examination

For the attention of: Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Iron(II) Bromide Hydrates

Iron(II) bromide can exist in various hydrated forms, with the hexahydrate appearing as dark green crystals. General physicochemical properties of the hexahydrate are summarized in the table below.

| Property | Value |

| Chemical Formula | FeBr₂·6H₂O |

| Appearance | Dark green crystals |

| Melting Point | 27 °C (decomposes) |

| Solubility | Soluble in its own crystal water at 27°C |

Crystallographic Analysis of Iron(II) Bromide Tetrahydrate

Due to the absence of detailed crystallographic data for the hexahydrate form, this section provides a comprehensive analysis of the crystal structure of iron(II) bromide tetrahydrate (FeBr₂·4H₂O). The structure of the tetrahydrate provides valuable insight into the coordination environment of the iron(II) ion in the presence of water and bromide ligands.

The tetrahydrate features octahedral iron(II) centers with the bromide ions in a mutually trans configuration.[1]

Table 1: Crystallographic Data for Iron(II) Bromide Tetrahydrate (FeBr₂·4H₂O)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.938 Å, b = 7.218 Å, c = 8.651 Å |

| β = 110.6° | |

| Volume | 347.1 ų |

| Z | 2 |

| Calculated Density | 2.76 g/cm³ |

Experimental Protocols

Synthesis of Hydrated Iron(II) Bromide Crystals

Single crystals of hydrated iron(II) bromide suitable for X-ray diffraction can be synthesized through the reaction of iron metal with hydrobromic acid followed by controlled crystallization.

Materials:

-

Iron powder or filings

-

Concentrated hydrobromic acid (HBr, 48%)

-

Deionized water

-

Ethanol

-

Ether

Procedure:

-

In a well-ventilated fume hood, slowly add a stoichiometric excess of iron powder to a stirred solution of hydrobromic acid. The reaction is exothermic and will produce hydrogen gas.

-

Continue stirring until the evolution of gas ceases and the iron powder is completely dissolved, resulting in a pale green solution.

-

Filter the solution to remove any unreacted iron or impurities.

-

Slowly evaporate the solvent from the filtrate at room temperature. This can be achieved by placing the solution in a shallow dish covered with a watch glass, allowing for slow evaporation over several days.

-

As the solution becomes more concentrated, pale green crystals of hydrated iron(II) bromide will begin to form. The specific hydrate (e.g., tetrahydrate or hexahydrate) that crystallizes will depend on the temperature and concentration.

-

Once a suitable crop of crystals has formed, carefully decant the mother liquor.

-

Wash the crystals with a small amount of cold ethanol, followed by a wash with ether to facilitate drying.

-

Dry the crystals under a stream of inert gas or in a desiccator to prevent oxidation.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Procedure:

-

A suitable single crystal of hydrated iron(II) bromide is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed on the diffractometer and centered in the X-ray beam.

-

The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential solvent loss.

-

A preliminary screening of the crystal is performed to determine the unit cell parameters and the crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the intensities of the diffracted X-ray beams on a detector.

-

The collected data is then processed, which includes integration of the reflection intensities, correction for absorption effects, and scaling.

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

The structural model is then refined using least-squares methods to optimize the atomic positions, displacement parameters, and other structural parameters to achieve the best fit between the observed and calculated structure factors.

-

The final structural model is validated and analyzed to determine bond lengths, bond angles, and other geometric parameters.

Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for the determination of a crystal structure using single-crystal X-ray diffraction.

Caption: Experimental workflow for crystal structure determination.

References

Unveiling the Low-Temperature Magnetic Behavior of Iron(II) Bromide Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(II) bromide (FeBr₂) and its hydrated forms are of significant interest in various fields, including catalysis and materials science. Understanding the magnetic properties of these compounds, particularly at low temperatures where quantum effects become prominent, is crucial for their application in novel technologies. This technical guide provides a comprehensive overview of the magnetic characteristics of iron(II) bromide hexahydrate (FeBr₂·6H₂O) at low temperatures. Due to a notable scarcity of detailed experimental data specifically for the hexahydrated form, this guide synthesizes available information on the closely related anhydrous FeBr₂ and provides a theoretical framework for understanding the magnetic behavior of the hexahydrate, highlighting areas ripe for future investigation.

Crystal Structure and Coordination Environment

The magnetic properties of a material are intrinsically linked to its crystal structure and the local coordination environment of the magnetic ions. In the case of iron(II) bromide hexahydrate, Mössbauer and electronic spectroscopy studies have revealed that the iron(II) ion does not exist as a simple hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. Instead, the structure consists of discrete trans-[Fe(H₂O)₄Br₂] units.[1] This coordination geometry, where the bromide ions are in a trans configuration, is crucial in determining the magnetic anisotropy and exchange interactions.

In contrast, anhydrous iron(II) bromide possesses a layered hexagonal crystal structure, where layers of Fe²⁺ ions are separated by layers of Br⁻ ions. This structural difference is expected to lead to significant variations in the magnetic behavior between the anhydrous and hexahydrated forms.

Low-Temperature Magnetic Properties

At low temperatures, iron(II) compounds often exhibit a transition from a paramagnetic state to a magnetically ordered state, typically antiferromagnetic. In this state, the magnetic moments of adjacent ions align in an antiparallel fashion, resulting in a net zero magnetic moment in the absence of an external magnetic field.

Anhydrous Iron(II) Bromide (FeBr₂) - A Point of Reference

Anhydrous FeBr₂ is a well-characterized metamagnet that undergoes a transition to an antiferromagnetic state at a Néel temperature (Tₙ) of 14.2 K.[2] Below this temperature, the magnetic moments of the Fe²⁺ ions within the hexagonal layers are ferromagnetically coupled, while adjacent layers are antiferromagnetically coupled. The magnetic properties of anhydrous FeBr₂ are strongly influenced by spin-orbit coupling.[2]

| Property | Value | Reference |

| Néel Temperature (Tₙ) | 14.2 K | [2] |

| Magnetic Moment (295 K) | 5.71 B.M. |

Iron(II) Bromide Hexahydrate (FeBr₂·6H₂O) - Expected Behavior

Consequently, the Néel temperature of FeBr₂·6H₂O is expected to be significantly lower than that of its anhydrous counterpart. Further experimental studies, such as magnetic susceptibility measurements and specific heat capacity determination at low temperatures, are necessary to precisely determine the critical temperature and characterize the nature of the magnetic ordering in the hexahydrate.

Experimental Protocols

To facilitate further research in this area, the following section outlines standardized experimental protocols for the synthesis and magnetic characterization of iron(II) bromide hexahydrate.

Synthesis of Iron(II) Bromide Hexahydrate

A common method for the synthesis of FeBr₂·6H₂O involves the reaction of iron powder with hydrobromic acid.

Materials:

-

Iron powder (high purity)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Deionized water

-

Ethanol

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, slowly add iron powder to a stoichiometric excess of hydrobromic acid with constant stirring. The reaction is exothermic and will produce hydrogen gas.

-

Once the reaction has subsided, gently heat the solution to ensure complete reaction of the iron powder.

-

Filter the resulting pale green solution to remove any unreacted iron.

-

Slowly evaporate the solvent from the filtrate at room temperature. Pale green crystals of FeBr₂·6H₂O will form.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under a stream of inert gas.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements as a function of temperature are essential to determine the Néel temperature and characterize the magnetic behavior.

Instrumentation:

-

Superconducting Quantum Interference Device (SQUID) magnetometer or a Vibrating Sample Magnetometer (VSM) with a cryostat.

Procedure:

-

A powdered sample of FeBr₂·6H₂O is loaded into a gelatin capsule or other suitable sample holder.

-

The sample is cooled to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field (zero-field-cooled, ZFC).

-

A small DC magnetic field (e.g., 100 Oe) is applied, and the magnetic moment is measured as the temperature is slowly increased.

-

The sample is then cooled back to the lowest temperature in the presence of the same magnetic field (field-cooled, FC), and the magnetic moment is measured again as the temperature is increased.

-

The magnetic susceptibility (χ) is calculated from the measured magnetic moment, the applied magnetic field, and the mass of the sample. The Néel temperature is identified as the temperature at which the ZFC susceptibility shows a sharp peak.

Specific Heat Measurements

Specific heat capacity measurements provide valuable information about the magnetic phase transition.

Instrumentation:

-

A calorimeter, often integrated into a physical property measurement system (PPMS).

Procedure:

-

A small, well-characterized single crystal or pressed pellet of FeBr₂·6H₂O is mounted on the calorimeter platform.

-

The specific heat is measured as a function of temperature, particularly in the region around the expected magnetic ordering temperature.

-

A lambda-like anomaly in the specific heat curve is indicative of a second-order phase transition, such as the paramagnetic to antiferromagnetic transition.

Visualizing Magnetic Ordering and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Paramagnetic to antiferromagnetic transition upon cooling.

Caption: Workflow for synthesis and magnetic characterization.

Conclusion and Future Outlook

While the low-temperature magnetic properties of anhydrous iron(II) bromide are well-documented, a significant knowledge gap exists for its hexahydrated counterpart. The structural information available for FeBr₂·6H₂O, specifically the presence of trans-[Fe(H₂O)₄Br₂] units, suggests a magnetic behavior distinct from the anhydrous form, likely with a lower Néel temperature due to weaker magnetic exchange interactions. This technical guide provides a foundation for future research by outlining the expected magnetic properties and providing detailed experimental protocols for synthesis and characterization. Further investigation into the low-temperature magnetic susceptibility and specific heat of iron(II) bromide hexahydrate is crucial to fully elucidate its magnetic phase diagram and unlock its potential for advanced applications.

References

A Technical Guide to the Solubility of Iron(II) Bromide Hexahydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Iron(II) bromide, with a focus on its hexahydrated form in organic solvents. Due to the limited availability of specific quantitative data for the hexahydrate, this document also includes data for the anhydrous form to provide a broader understanding of its solubility characteristics.

Introduction

Iron(II) bromide (FeBr₂), in both its anhydrous and hydrated forms, is a significant compound in various chemical syntheses. Its solubility is a critical parameter for its application as a catalyst in organic synthesis and in the preparation of other metal bromides. Understanding its behavior in different solvent systems is paramount for process optimization, reaction kinetics, and product purification. This guide synthesizes available data on the solubility of Iron(II) bromide and provides standardized methodologies for its determination.

Physicochemical Properties

Iron(II) bromide is a yellow to dark brown solid. The hexahydrate is a pale green crystalline solid. It is known to be deliquescent and sensitive to air.

| Property | Value |

| Molecular Formula | FeBr₂ (anhydrous), FeBr₂·6H₂O (hexahydrate) |

| Molar Mass | 215.65 g/mol (anhydrous) |

| Melting Point | 684 °C (anhydrous) |

| Boiling Point | 934 °C (anhydrous) |

| Appearance | Yellow to dark brown solid (anhydrous), Pale green crystals (hexahydrate) |

Solubility Data

Qualitative Solubility of Anhydrous Iron(II) Bromide

Anhydrous Iron(II) bromide is generally considered to have low solubility in non-polar organic solvents.[1] However, it exhibits solubility in several polar organic solvents.

| Solvent | Solubility |

| Methanol | Soluble[2][3][4] |

| Ethanol | Very Soluble[2][3][4] |

| Diethyl Ether | Soluble[2] |

| Acetonitrile | Soluble[2] |

| Benzene | Soluble[5] |

| Tetrahydrofuran (THF) | Soluble[3][4] |

Quantitative Solubility of Anhydrous Iron(II) Bromide

The following table summarizes the available quantitative solubility data for anhydrous Iron(II) bromide.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Pyridine | 25 | 0.49[5] |

| Propylene Carbonate | 25 | Soluble[5] |

Note: The term "soluble" in qualitative descriptions does not specify the extent of solubility and can vary between sources. For precise applications, experimental determination of solubility is recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of Iron(II) bromide hexahydrate in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment

-

Iron(II) bromide hexahydrate

-

Anhydrous organic solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or magnetic stirrer with hotplate

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant to the solvent)

-

Spectrophotometer (e.g., UV-Vis or Atomic Absorption) or other suitable analytical instrument (e.g., HPLC, ICP-MS)

Procedure

-

Sample Preparation: Accurately weigh an excess amount of Iron(II) bromide hexahydrate and add it to a known volume or mass of the organic solvent in a sealed container.

-

Equilibration: Place the container in a temperature-controlled shaker or on a magnetic stirrer at a constant, recorded temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. Periodic agitation is crucial.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the sample at a controlled temperature.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the saturated solution) using a pipette. To remove any remaining suspended particles, pass the extracted solution through a syringe filter.

-

Analysis:

-

Dilute the filtered, saturated solution to a known volume with the appropriate solvent.

-

Determine the concentration of Iron(II) ions in the diluted solution using a pre-calibrated analytical technique such as UV-Vis spectrophotometry (by forming a colored complex), Atomic Absorption Spectroscopy (AAS), or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

-

Calculation: Calculate the solubility in grams of solute per 100 g of solvent using the determined concentration, the dilution factor, and the density of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Iron(II) bromide hexahydrate.

References

Dehydration of Iron(II) Bromide Hexahydrate: A Technical Guide to Anhydrous FeBr₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the controlled thermal dehydration of iron(II) bromide hexahydrate (FeBr₂·6H₂O) to its anhydrous form (FeBr₂). The process is critical for applications requiring the pure, water-free compound, as the presence of water can interfere with subsequent reactions and material properties. This document outlines the theoretical principles, experimental protocols, and necessary equipment for achieving complete dehydration while preventing the oxidation of the iron(II) center.

Introduction

Iron(II) bromide is a versatile reagent and precursor in various chemical syntheses. The commercially available form is typically the hexahydrate, a pale green crystalline solid. For many applications, particularly in organometallic chemistry and as a catalyst, the anhydrous form is essential. The dehydration of FeBr₂·6H₂O is not a trivial process; simple heating in air or under an inert atmosphere is often unsuccessful, leading to the formation of iron(III) oxides and oxybromides due to hydrolysis and oxidation.

The recommended and most effective method for preparing anhydrous iron(II) bromide is by heating the hexahydrate in a stream of anhydrous hydrogen bromide (HBr) gas. The HBr atmosphere suppresses the hydrolysis equilibrium and prevents the oxidation of the sensitive Fe(II) ions.

Theoretical Dehydration Pathway

The dehydration of iron(II) bromide hexahydrate is a stepwise process where water molecules are sequentially removed upon heating. The generally accepted pathway involves the formation of lower hydrates before yielding the anhydrous salt.

Caption: Stepwise dehydration of Iron(II) bromide hexahydrate.

Quantitative Data

Due to the limited availability of specific thermogravimetric analysis (TGA) data for the dehydration of FeBr₂·6H₂O in the public domain, the following table is constructed based on theoretical mass loss calculations for each dehydration step. The temperature ranges are indicative and can vary based on experimental conditions such as heating rate and the efficiency of the HBr atmosphere.

| Dehydration Step | Initial Hydrate | Final Product | Number of Water Molecules Lost | Theoretical Mass Loss (%) | Approximate Temperature Range (°C) |

| 1 | FeBr₂·6H₂O | FeBr₂·4H₂O | 2 | 11.12 | 40 - 60 |

| 2 | FeBr₂·4H₂O | FeBr₂·2H₂O | 2 | 12.50 (of tetrahydrate) | 70 - 90 |

| 3 | FeBr₂·2H₂O | FeBr₂ | 2 | 14.29 (of dihydrate) | > 100 |

| Overall | FeBr₂·6H₂O | FeBr₂ | 6 | 33.35 | Room Temp - ~200 |

Note: The mass loss percentages for steps 2 and 3 are calculated based on the molar mass of the preceding hydrate.

Experimental Protocol

This section details a representative experimental protocol for the dehydration of iron(II) bromide hexahydrate under a hydrogen bromide atmosphere.

4.1. Materials and Equipment

-

Iron(II) bromide hexahydrate (FeBr₂·6H₂O)

-

Anhydrous hydrogen bromide (HBr) gas in a cylinder with a regulator

-

Tube furnace with temperature controller

-

Quartz or borosilicate glass tube

-

Gas flow meter

-

Schlenk line or similar apparatus for handling air-sensitive materials

-

Gas washing bottles (bubblers) for monitoring gas flow and for trapping excess HBr

-

Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

-

Inert gas (e.g., Argon or Nitrogen)

-

Porcelain or quartz combustion boat

4.2. Experimental Workflow

The following diagram illustrates the workflow for the dehydration process.

Caption: Experimental workflow for the dehydration of FeBr₂·6H₂O.

4.3. Detailed Procedure

-

Preparation:

-

Place a known quantity of iron(II) bromide hexahydrate into a clean, dry combustion boat.

-

Position the boat in the center of the quartz tube within the tube furnace.

-

Assemble the gas inlet and outlet connections to the quartz tube. The outlet should be connected to a bubbler containing a concentrated sodium hydroxide solution to neutralize unreacted HBr gas, followed by a cold trap.

-

-

Inert Gas Purge:

-

Purge the entire system with a steady flow of an inert gas (e.g., Argon) for at least 30 minutes to remove air and moisture.

-

-

Dehydration:

-

Stop the inert gas flow and introduce a slow, steady stream of anhydrous HBr gas. The flow rate should be monitored with a gas flow meter and a mineral oil bubbler.

-

Begin heating the furnace. A slow heating rate (e.g., 2-5 °C/min) is recommended to ensure controlled water removal.

-

Gradually increase the temperature to a final hold temperature in the range of 150-200 °C. The exact temperature may need to be optimized based on the scale of the reaction and the HBr flow rate.

-

Hold at the final temperature for several hours until the evolution of water vapor ceases. This can be visually monitored at the cold trap.

-

-

Cooling and Product Recovery:

-

Once the dehydration is complete, turn off the furnace and allow it to cool to room temperature under a continuous slow flow of HBr gas.

-

Once at room temperature, switch the gas flow from HBr back to an inert gas to purge the system of any remaining HBr.

-

Carefully transfer the combustion boat containing the anhydrous, yellowish-brown iron(II) bromide to an inert atmosphere glovebox for storage and handling.

-

Safety Considerations

-

Hydrogen Bromide Gas: HBr is a toxic and highly corrosive gas. This experiment must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory. A gas mask with an appropriate cartridge for acid gases should be readily available.

-

High Temperatures: The use of a tube furnace involves high temperatures. Ensure all materials are thermally stable and use appropriate tongs and heat-resistant gloves when handling hot components.

-

Pressurized Gas Cylinders: Handle gas cylinders with care and ensure they are properly secured. Use a compatible regulator for HBr.

-

Neutralization: The sodium hydroxide solution used to trap excess HBr will become hot and should be handled with care.

By following this detailed guide, researchers can successfully prepare high-purity anhydrous iron(II) bromide, a crucial starting material for a wide range of chemical applications.

An In-depth Technical Guide to the Spectroscopic Characterization of Iron(II) Bromide Hexahydrate (FeBr₂·6H₂O)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic characterization of iron(II) bromide hexahydrate using Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy. It includes theoretical background, detailed experimental protocols, and data interpretation guidelines.

Introduction

Iron(II) bromide hexahydrate (FeBr₂·6H₂O) is an inorganic compound consisting of a central iron(II) ion coordinated to six water molecules and two bromide ions in the crystal lattice. Spectroscopic techniques such as UV-Vis and IR spectroscopy are crucial for confirming the identity, purity, and electronic structure of this complex. UV-Vis spectroscopy provides insights into the d-orbital electronic transitions of the Fe(II) ion, while IR spectroscopy probes the vibrational modes of the coordinated water molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of an aqueous solution of iron(II) bromide hexahydrate is primarily characterized by the electronic transitions within the d-orbitals of the hexaaquairon(II) cation, [Fe(H₂O)₆]²⁺. In an octahedral ligand field, as is the case with six water ligands, the d-orbitals split into two energy levels: a lower t₂g set and a higher e_g set.

The electronic configuration of the high-spin Fe(II) ion (a d⁶ metal) is t₂g⁴e_g². The UV-Vis spectrum is expected to show a weak, broad absorption band in the visible to near-infrared region, corresponding to the spin-allowed d-d transition from the ⁵T₂g ground state to the ⁵E_g excited state. This transition is Laporte-forbidden, resulting in a low molar absorptivity.

Expected UV-Vis Spectral Data

| Parameter | Expected Value | Reference |

| λmax | ~980 - 1000 nm | General literature on [Fe(H₂O)₆]²⁺ complexes |

| Molar Absorptivity (ε) | < 10 L mol⁻¹ cm⁻¹ | General literature on d-d transitions of Fe(II) complexes |

Experimental Protocol for UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of an aqueous solution of iron(II) bromide hexahydrate and determine its λmax.

Materials and Equipment:

-

Iron(II) bromide hexahydrate (FeBr₂·6H₂O)

-

Deionized water

-

Volumetric flasks (various sizes)

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

Double-beam UV-Vis spectrophotometer

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a known mass of FeBr₂·6H₂O and dissolve it in a known volume of deionized water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 0.1 M).

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution to find an optimal concentration where the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Instrument Setup:

-

Turn on the spectrophotometer and allow it to warm up.

-

Set the wavelength range for scanning (e.g., 300 - 1200 nm).

-

-

Blank Measurement: Fill a quartz cuvette with deionized water (the solvent) and place it in the reference beam path. Place an identical cuvette filled with deionized water in the sample beam path and run a baseline correction.

-

Sample Measurement:

-

Rinse a cuvette with a small amount of the iron(II) bromide hexahydrate solution.

-

Fill the cuvette with the sample solution and ensure there are no air bubbles.

-

Place the sample cuvette in the sample beam path.

-

Acquire the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If performing quantitative analysis, create a calibration curve by plotting absorbance at λmax versus concentration for a series of standard solutions.

-

Logical Workflow for UV-Vis Analysis

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Infrared (IR) Spectroscopy

The IR spectrum of iron(II) bromide hexahydrate is dominated by the vibrational modes of the coordinated water molecules. The interaction between the Fe(II) ion and the oxygen atom of the water molecules influences the vibrational frequencies of the O-H bonds.

Key vibrational modes to consider are:

-

O-H Stretching (ν(O-H)): These appear as a broad band, typically in the region of 3000-3600 cm⁻¹. The broadening is due to hydrogen bonding between the coordinated water molecules and the bromide ions.

-

H-O-H Bending (δ(H-O-H)): This mode is expected to appear around 1600-1630 cm⁻¹.

-

Metal-Oxygen Stretching (ν(Fe-O)): These vibrations occur at lower frequencies, typically in the far-IR region below 600 cm⁻¹, and may not be observable with a standard mid-IR spectrometer.

Expected IR Spectral Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |

| ν(O-H) | 3000 - 3600 | Broad and strong |

| δ(H-O-H) | 1600 - 1630 | Medium to strong |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Objective: To obtain the mid-IR absorption spectrum of solid iron(II) bromide hexahydrate.

Materials and Equipment:

-

Iron(II) bromide hexahydrate (FeBr₂·6H₂O)

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Gently grind a small amount of KBr in the agate mortar to a fine powder.

-

Add a very small amount of FeBr₂·6H₂O (approximately 1-2% by weight) to the KBr.

-

Thoroughly grind the mixture until it is a homogeneous, fine powder.

-

-

Pellet Formation:

-

Transfer a small amount of the powder mixture into the pellet press die.

-

Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

-

-

Instrument Setup:

-

Turn on the FTIR spectrometer and allow it to initialize.

-

Ensure the sample compartment is clean and dry.

-

-

Background Measurement:

-

Place the empty pellet holder in the sample beam path.

-

Acquire a background spectrum. This will subtract the spectral contributions from atmospheric water and carbon dioxide.

-

-

Sample Measurement:

-

Mount the KBr pellet containing the sample in the pellet holder and place it in the sample beam path.

-

Acquire the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.

-

Signaling Pathway of IR Photon Absorption

Caption: Process of IR Photon Absorption and Vibrational Excitation.

Summary and Conclusion

The spectroscopic characterization of iron(II) bromide hexahydrate by UV-Vis and IR spectroscopy provides valuable information about its electronic and molecular structure. UV-Vis spectroscopy reveals the d-d electronic transitions of the [Fe(H₂O)₆]²⁺ complex, while IR spectroscopy identifies the vibrational modes of the coordinated water molecules. The experimental protocols and theoretical background presented in this guide offer a solid framework for researchers and scientists to analyze this and similar hydrated inorganic compounds.

Thermal Decomposition of Iron(II) Bromide Hexahydrate: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected thermal decomposition behavior of iron(II) bromide hexahydrate based on available chemical principles and analogous data for similar compounds. However, a thorough search of scientific literature did not yield specific quantitative thermogravimetric analysis (TGA) or TGA-mass spectrometry (TGA-MS) data for this compound. Therefore, the quantitative data tables requested cannot be populated with specific experimental values at this time. The provided experimental protocol is a general guideline for such an analysis.

Introduction

Iron(II) bromide hexahydrate (FeBr₂·6H₂O) is a hydrated inorganic salt that serves as a precursor in various chemical syntheses, including organometallic compounds and materials with potential applications in catalysis and pharmaceutical development. A thorough understanding of its thermal stability and decomposition pathway is paramount for its effective use in applications involving elevated temperatures, as well as for ensuring safe handling and storage. This technical guide outlines the expected thermal decomposition products and pathways of iron(II) bromide hexahydrate under different atmospheric conditions, providing a foundational understanding for researchers and professionals in relevant fields.

Thermal Decomposition Pathways

The thermal decomposition of iron(II) bromide hexahydrate is a multi-stage process that commences with the loss of its water of hydration, followed by the decomposition of the anhydrous salt. The composition of the final products is significantly influenced by the surrounding atmosphere, primarily whether it is inert or oxidizing.

Dehydration

Based on established chemical literature, the dehydration of iron(II) bromide hexahydrate upon heating proceeds through distinct, sequential steps with the formation of lower hydrates:

-

Step 1: Formation of Iron(II) Bromide Tetrahydrate. The initial dehydration step involves the loss of two water molecules to form the tetrahydrate. This transformation is reported to occur at approximately 49°C.

-

FeBr₂·6H₂O(s) → FeBr₂·4H₂O(s) + 2H₂O(g)

-

-

Step 2: Formation of Iron(II) Bromide Dihydrate. With a further increase in temperature to around 83°C, the tetrahydrate loses an additional two water molecules, yielding the dihydrate.

-

FeBr₂·4H₂O(s) → FeBr₂·2H₂O(s) + 2H₂O(g)

-

-

Step 3: Formation of Anhydrous Iron(II) Bromide. The complete removal of water to form anhydrous iron(II) bromide requires higher temperatures. It is crucial to note that direct heating in a non-inert atmosphere can lead to competing hydrolysis and oxidation reactions. To obtain pure anhydrous FeBr₂, this step is optimally performed in a stream of dry hydrogen bromide (HBr) gas at temperatures around 400°C to suppress the formation of iron oxides and oxybromides.[1]

-

FeBr₂·2H₂O(s) → FeBr₂(s) + 2H₂O(g)

-

Decomposition in an Inert Atmosphere (e.g., Nitrogen, Argon)

Following dehydration, the thermal decomposition of anhydrous iron(II) bromide in an inert atmosphere at elevated temperatures is expected to proceed through pathways that may include disproportionation or the liberation of elemental bromine. While specific experimental data is lacking, plausible reactions include:

-

Decomposition to its constituent elements:

-

FeBr₂(s) → Fe(s) + Br₂(g)

-

-

Hydrolysis with any residual water vapor, which becomes more significant at higher temperatures:

-

FeBr₂(s) + H₂O(g) → FeO(s) + 2HBr(g)

-

Decomposition in an Oxidizing Atmosphere (e.g., Air, Oxygen)

In the presence of an oxidizing agent like oxygen, the iron(II) center is readily oxidized to iron(III). This leads to a more complex decomposition pathway, ultimately yielding iron(III) oxide. The likely reactions are:

-

Direct oxidation of anhydrous iron(II) bromide:

-

4FeBr₂(s) + 3O₂(g) → 2Fe₂O₃(s) + 4Br₂(g)

-

-

Concurrent hydrolysis and oxidation, particularly in the presence of water vapor from the initial dehydration stages, can also occur, leading to the formation of iron(III) oxide and hydrogen bromide:

-

4FeBr₂(s) + O₂(g) + 4H₂O(g) → 2Fe₂O₃(s) + 8HBr(g)

-

The final solid product of thermal decomposition in an oxidizing atmosphere is anticipated to be the thermodynamically stable hematite (α-Fe₂O₃).

Data Presentation

The following tables are provided as templates to be populated with experimental data from thermogravimetric analysis (TGA) and evolved gas analysis (EGA) once such studies are conducted. The theoretical mass loss percentages are calculated based on the stoichiometry of the dehydration reactions.

Table 1: Thermogravimetric Analysis Data for the Decomposition of FeBr₂·6H₂O

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Mass Loss (%) (Experimental) | Evolved Species | Solid Residue | Atmosphere |

| Dehydration to FeBr₂·4H₂O | Data not available | 11.16 | Data not available | H₂O | FeBr₂·4H₂O | Inert/Oxidizing |

| Dehydration to FeBr₂·2H₂O | Data not available | 11.16 | Data not available | H₂O | FeBr₂·2H₂O | Inert/Oxidizing |

| Dehydration to FeBr₂ | Data not available | 11.16 | Data not available | H₂O | FeBr₂ | Inert (with HBr stream) |

| Decomposition of FeBr₂ | Data not available | Variable | Data not available | Br₂, HBr | Fe, FeO | Inert |

| Decomposition of FeBr₂ | Data not available | Variable | Data not available | Br₂, HBr | Fe₂O₃ | Oxidizing |

Experimental Protocols

A detailed experimental investigation using thermogravimetric analysis coupled with mass spectrometry (TGA-MS) is recommended to elucidate the precise thermal decomposition pathway of iron(II) bromide hexahydrate.

4.1. Objective

To quantitatively determine the thermal stability, dehydration temperatures, and the nature of the evolved gaseous products and solid residues during the thermal decomposition of iron(II) bromide hexahydrate under both inert and oxidizing atmospheres.

4.2. Instrumentation

-

A simultaneous thermal analyzer (STA) capable of TGA and differential thermal analysis (DTA) or differential scanning calorimetry (DSC).

-

A quadrupole mass spectrometer coupled to the STA outlet.

-

Inert crucibles (e.g., alumina or platinum).

-

A microbalance for precise sample weighing.

-

Mass flow controllers for high-purity nitrogen (or argon) and synthetic air.

4.3. Procedure

-

Sample Preparation: An accurately weighed sample of iron(II) bromide hexahydrate (typically 5-10 mg) is placed into a tared TGA crucible.

-

Atmosphere Control: The TGA furnace is purged with the selected gas (high-purity nitrogen for inert conditions or synthetic air for oxidizing conditions) at a controlled flow rate (e.g., 50 mL/min) until a stable baseline is achieved.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a linear heating rate (e.g., 10°C/min).

-

Data Acquisition: The TGA instrument records the change in sample mass as a function of temperature. Concurrently, the coupled mass spectrometer monitors the evolved gases by scanning a range of mass-to-charge ratios (m/z), with particular attention to signals corresponding to water (m/z 18), hydrogen bromide (m/z 80, 82), and bromine (m/z 158, 160, 162).

-

Data Analysis: The TGA data is analyzed to determine the temperature ranges and percentage mass loss for each decomposition step. The MS data is correlated with the mass loss events to identify the corresponding evolved gases. The solid residues can be collected at intermediate and final stages for characterization by techniques such as X-ray diffraction (XRD) to determine their crystalline phases.

Visualization of Decomposition Pathways

Caption: Expected thermal decomposition pathway of Iron(II) bromide hexahydrate.

Conclusion

The thermal decomposition of iron(II) bromide hexahydrate is a complex process that is initiated by a stepwise dehydration at relatively low temperatures. The nature of the subsequent decomposition of the anhydrous salt is highly dependent on the atmospheric conditions. In an inert atmosphere, the formation of elemental iron and iron(II) oxide is plausible, while in an oxidizing atmosphere, iron(III) oxide is the expected final product. To move beyond this qualitative understanding and obtain the precise quantitative data necessary for advanced applications, a dedicated experimental investigation utilizing techniques such as TGA-MS is essential. This guide provides a robust framework for designing and interpreting such studies.

References

An In-depth Technical Guide on the Molar Mass and Formula Weight of Iron(II) Bromide Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar mass and formula weight of iron(II) bromide hexahydrate. It includes detailed calculations, a summary of key data, and a generalized experimental protocol for the determination of these properties for hydrated salts.

Core Concepts: Molar Mass and Formula Weight

Molar mass is a fundamental chemical property defined as the mass of one mole of a substance, expressed in grams per mole ( g/mol ). For a given compound, it is calculated by summing the standard atomic weights of all constituent atoms in its chemical formula.

Formula weight , often used interchangeably with molar mass for molecular compounds, represents the sum of the atomic weights of the atoms in a compound's empirical formula. The value is numerically equivalent to the molar mass, but the units are typically expressed in atomic mass units (amu).

The chemical formula for iron(II) bromide hexahydrate is FeBr₂·6H₂O . This indicates that each formula unit of the compound consists of one iron (Fe) atom, two bromine (Br) atoms, and is associated with six molecules of water (H₂O).

Quantitative Data Summary

The molar mass and formula weight of iron(II) bromide hexahydrate are calculated based on the standard atomic weights of its constituent elements. The table below summarizes these atomic weights and the resulting calculations.

| Element (Symbol) | Standard Atomic Weight ( g/mol ) | Quantity in Formula | Total Mass Contribution ( g/mol ) |

| Iron (Fe) | 55.845 | 1 | 55.845 |

| Bromine (Br) | 79.904 | 2 | 159.808 |

| Hydrogen (H) | 1.008 | 12 | 12.096 |

| Oxygen (O) | 15.999 | 6 | 95.994 |

| Total | 323.743 |

Therefore, the molar mass of iron(II) bromide hexahydrate is 323.743 g/mol . The formula weight is 323.743 amu .

Experimental Determination of Molar Mass of a Hydrated Salt

The molar mass of a hydrated salt like iron(II) bromide hexahydrate can be experimentally determined through gravimetric analysis. This method involves heating a known mass of the hydrated salt to drive off the water of crystallization and then measuring the mass of the remaining anhydrous salt.

Detailed Methodology

-

Preparation and Initial Weighing:

-

A clean, dry crucible and lid are heated to a constant weight to remove any adsorbed moisture. This is achieved by heating strongly for 5-10 minutes, allowing to cool in a desiccator, and weighing. The process is repeated until two consecutive weighings are within a negligible margin of error.

-

A precisely weighed sample of the hydrated salt (e.g., iron(II) bromide hexahydrate) is added to the crucible. The mass of the crucible, lid, and hydrated salt is recorded.

-

-

Dehydration:

-

The crucible containing the sample is placed on a clay triangle supported by a ring stand. The lid is placed slightly ajar to allow water vapor to escape.

-

The sample is gently heated with a Bunsen burner to avoid spattering. The heating is continued until the water of crystallization is completely driven off. For many hydrated salts, a color change may be observed.

-

The crucible, lid, and its contents are then heated more strongly for a period to ensure complete dehydration.

-

-

Cooling and Final Weighing:

-

The crucible is allowed to cool to room temperature in a desiccator to prevent the reabsorption of atmospheric moisture.

-

The mass of the crucible, lid, and the now anhydrous salt is recorded.

-

The heating, cooling, and weighing process is repeated until a constant mass is achieved for the anhydrous salt.

-

-

Calculations:

-

The mass of the water of crystallization is determined by subtracting the mass of the anhydrous salt from the initial mass of the hydrated salt.

-

The moles of the anhydrous salt and the moles of water are calculated using their respective molar masses.

-

The ratio of moles of water to moles of the anhydrous salt is determined to find the value of 'x' in the formula FeBr₂·xH₂O.

-

With the experimentally determined formula, the molar mass of the hydrated salt can be calculated.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the gravimetric analysis of a hydrated salt.

Logical Relationships in Calculation

The calculation of the molar mass from experimental data follows a clear logical progression.

Caption: Logical flow for calculating the molar mass from experimental data.

Technischer Leitfaden zur hygroskopischen Natur und Stabilität von Eisen(II)-bromid-Hexahydrat

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden bietet eine eingehende Analyse der hygroskopischen Eigenschaften und der Stabilität von Eisen(II)-bromid-Hexahydrat (FeBr₂·6H₂O). Das Verständnis dieser Eigenschaften ist für die Handhabung, Lagerung und Anwendung dieser Verbindung in der Forschung und pharmazeutischen Entwicklung von entscheidender Bedeutung.

Einleitung

Eisen(II)-bromid, in seiner hydratisierten Form, ist eine hellgrüne kristalline Festsubstanz. Es ist bekannt für seine hygroskopische Natur, was bedeutet, dass es leicht Feuchtigkeit aus der Umgebung aufnimmt.[1] Diese Eigenschaft, zusammen mit der Anfälligkeit des Eisen(II)-Ions für Oxidation, stellt eine Herausforderung für seine Stabilität dar. Dieser Leitfaden fasst die verfügbaren quantitativen Daten zusammen, beschreibt wichtige experimentelle Protokolle zur Charakterisierung dieser Eigenschaften und stellt die logischen Zusammenhänge in einem visuellen Diagramm dar.

Hygroskopische Natur

Eisen(II)-bromid-Hexahydrat ist als hygroskopische und zerfließende Substanz bekannt, was auf eine starke Affinität zu Wasser hindeutet.[2][3][4] Zerfließende Materialien nehmen so viel Feuchtigkeit aus der Luft auf, dass sie sich schließlich darin auflösen. Die hygroskopische Natur wird durch die Anwesenheit von Wassermolekülen in der Kristallstruktur und die hohe Löslichkeit des Salzes in Wasser bestimmt.

Quantitative Daten zur Wasseraufnahme

Obwohl spezifische Feuchtigkeits-Sorptions-Isothermen für Eisen(II)-bromid-Hexahydrat in der öffentlich zugänglichen Literatur nicht leicht verfügbar sind, können die qualitativen Beschreibungen und das Verhalten analoger Verbindungen zur Ableitung seines Verhaltens herangezogen werden. Die kritische relative Luftfeuchtigkeit (KRL), bei der die Wasseraufnahme signifikant ansteigt, ist ein wichtiger Parameter, der experimentell bestimmt werden müsste.

Stabilität

Die Stabilität von Eisen(II)-bromid-Hexahydrat wird hauptsächlich von zwei Faktoren beeinflusst: Temperatur und Anfälligkeit für Oxidation.

Thermische Stabilität

Erhöhte Temperaturen können zum Verlust von Hydratwasser führen, was die Kristallstruktur und die chemischen Eigenschaften der Verbindung verändert. Die Übergangstemperaturen für die Dehydratisierungsstufen sind in der Literatur dokumentiert.

Tabelle 1: Dehydratisierungstemperaturen von Eisen(II)-bromid-Hydraten

| Hydratform | Übergangstemperatur (°C) | Produkt |

| Hexahydrat (FeBr₂·6H₂O) | > 49 °C | Tetrahydrat (FeBr₂·4H₂O) |

| Tetrahydrat (FeBr₂·4H₂O) | > 83 °C | Dihydrat (FeBr₂·2H₂O) |

Oxidative Stabilität

Das Eisen(II)-Ion (Fe²⁺) in Eisen(II)-bromid-Hexahydrat ist anfällig für die Oxidation zu Eisen(III) (Fe³⁺), insbesondere in Gegenwart von Luftsauerstoff und Feuchtigkeit.[1] Dieser Oxidationsprozess führt zur Bildung von Eisen(III)-Verbindungen, was durch eine Farbveränderung von hellgrün zu gelb-braun erkennbar ist. Die Kinetik dieser Oxidation in wässriger Lösung wurde untersucht und zeigt, dass die Reaktionsgeschwindigkeit von Faktoren wie pH-Wert und der Anwesenheit von Komplexbildnern beeinflusst wird.[5][6][7][8] Obwohl die Kinetik an der Feststoffoberfläche abweichen kann, unterstreicht dies die Notwendigkeit, die Exposition gegenüber Luft und Feuchtigkeit zu minimieren.

Experimentelle Protokolle

Zur quantitativen Charakterisierung der hygroskopischen Natur und Stabilität von Eisen(II)-bromid-Hexahydrat werden typischerweise die folgenden experimentellen Methoden eingesetzt.

Dynamische Dampfsorption (DVS)

Die DVS ist eine gravimetrische Technik zur Messung der Geschwindigkeit und des Ausmaßes der Wasseraufnahme durch eine Probe bei verschiedenen relativen Luftfeuchtigkeiten (RL).

Methodik:

-

Eine kleine Menge der Eisen(II)-bromid-Hexahydrat-Probe (typischerweise 5-20 mg) wird auf eine hochempfindliche Mikrowaage in einer temperatur- und feuchtigkeitskontrollierten Kammer gegeben.

-

Die Probe wird zunächst bei 0 % RL getrocknet, um das Oberflächenwasser zu entfernen und eine trockene Referenzmasse zu erhalten.

-

Die relative Luftfeuchtigkeit in der Kammer wird schrittweise erhöht (z. B. in Schritten von 10 % von 0 % auf 90 % RL), und die Massenänderung der Probe wird kontinuierlich überwacht, bis das Gleichgewicht bei jedem Schritt erreicht ist.

-

Anschließend wird die relative Luftfeuchtigkeit schrittweise verringert, um den Desorptionsprozess zu untersuchen.

-

Die resultierende Feuchtigkeits-Sorptions-Isotherme (Massenänderung vs. RL) liefert Informationen über die Hygroskopizität, das Vorhandensein von Hydratformen und die kritische relative Luftfeuchtigkeit.

Thermogravimetrische Analyse (TGA)

Die TGA misst die Massenänderung einer Probe als Funktion der Temperatur, was zur Untersuchung der thermischen Stabilität und zur Bestimmung des Wassergehalts von Hydraten verwendet wird.

Methodik:

-

Eine genau abgewogene Probe von Eisen(II)-bromid-Hexahydrat wird in einen TGA-Tiegel gegeben.

-

Der Tiegel wird in einem Ofen platziert und mit einer kontrollierten Rate (z. B. 10 °C/min) unter einer inerten Atmosphäre (z. B. Stickstoff) erhitzt, um eine Oxidation zu verhindern.

-

Die Masse der Probe wird kontinuierlich aufgezeichnet, während die Temperatur ansteigt.

-

Die resultierende TGA-Kurve (Masse vs. Temperatur) zeigt diskrete Massenverluste, die den Dehydratisierungsschritten entsprechen. Aus diesen Schritten können die Stöchiometrie der Hydrate und ihre Zersetzungstemperaturen bestimmt werden.

Logischer Beziehungsdiagramm

Das folgende Diagramm, erstellt in der DOT-Sprache, veranschaulicht die Zusammenhänge zwischen den Umgebungsbedingungen und den Stabilitätswegen von Eisen(II)-bromid-Hexahydrat.

Abbildung 1: Stabilitätswege von Eisen(II)-bromid-Hexahydrat.

Empfehlungen für Handhabung und Lagerung

Basierend auf seiner hygroskopischen Natur und seiner Anfälligkeit für Oxidation sollten die folgenden Vorsichtsmaßnahmen bei der Handhabung und Lagerung von Eisen(II)-bromid-Hexahydrat getroffen werden:

-

Lagerung: In einem dicht verschlossenen Behälter an einem kühlen, trockenen Ort und unter einer inerten Atmosphäre (z. B. Argon oder Stickstoff) lagern, um die Exposition gegenüber Feuchtigkeit und Sauerstoff zu minimieren.[1]

-

Handhabung: In einer trockenen Umgebung, wie z. B. einer Glovebox oder einem Exsikkator, handhaben, um die Wasseraufnahme zu verhindern.

-

Vermeidung von Verunreinigungen: Kontakt mit starken Oxidationsmitteln und Säuren vermeiden.[1]

Fazit

Eisen(II)-bromid-Hexahydrat ist eine hygroskopische und thermisch empfindliche Verbindung. Seine Stabilität wird durch die Aufnahme von Feuchtigkeit und die Oxidation des Eisen(II)-Ions beeinträchtigt. Ein gründliches Verständnis dieser Eigenschaften durch die Anwendung von Techniken wie DVS und TGA ist für seine ordnungsgemäße Handhabung, Lagerung und effektive Nutzung in wissenschaftlichen und pharmazeutischen Anwendungen unerlässlich. Die Minimierung der Exposition gegenüber atmosphärischer Feuchtigkeit und Sauerstoff ist der Schlüssel zur Erhaltung der Integrität dieser Verbindung.

References

- 1. fishersci.com [fishersci.com]

- 2. guidechem.com [guidechem.com]

- 3. IRON (II) BROMIDE | 7789-46-0 [chemicalbook.com]

- 4. IRON (II) BROMIDE CAS#: 7789-46-0 [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dpuadweb.depauw.edu [dpuadweb.depauw.edu]

- 8. saimm.co.za [saimm.co.za]

In-Depth Technical Guide to the Chemical Identifiers of Iron(II) Bromide Hexahydrate

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This guide provides a comprehensive overview of the key chemical identifiers for Iron(II) bromide hexahydrate, a compound with applications in chemical synthesis and potentially in pharmaceutical formulations.

Core Chemical Identifiers

Iron(II) bromide hexahydrate is a hydrated inorganic compound. The accurate tracking and documentation of this substance in research and development rely on standardized identifiers. The most critical of these is the CAS (Chemical Abstracts Service) Registry Number.

CAS Number: The definitive CAS number for Iron(II) bromide hexahydrate is 13463-12-2.[1] It is important to distinguish this from the anhydrous form, Iron(II) bromide, which has the CAS number 7789-46-0, and the tetrahydrate form with CAS number 20049-61-0.[2]

The following table summarizes the key chemical identifiers for Iron(II) bromide and its hydrated forms, facilitating easy comparison.

| Identifier Type | Iron(II) Bromide Hexahydrate | Iron(II) Bromide (Anhydrous) | Notes |

| CAS Number | 13463-12-2 | 7789-46-0 | The hexahydrate is a distinct chemical entity from the anhydrous form. |

| Molecular Formula | FeBr₂·6H₂O | FeBr₂ | The hexahydrate contains six molecules of water of crystallization. |

| PubChem CID | 25021682 (for hydrate) | 425646 | PubChem provides distinct identifiers for the hydrated and anhydrous forms.[2][3] |

| EC Number | Not directly available | 232-168-8 | The European Community number is typically assigned to the anhydrous substance.[4][5] |

| UNII | Not directly available | EA3X054RBZ | The Unique Ingredient Identifier is assigned to the anhydrous form.[2] |

| InChI | InChI=1S/2BrH.Fe.6H2O/h21H;;61H2/q;;+2;;;;;;/p-2 | InChI=1S/2BrH.Fe/h2*1H;/q;;+2/p-2 | The InChI string is a standardized structural representation. |

| SMILES | O.O.O.O.O.O.[Fe+2].[Br-].[Br-] | [Fe+2].[Br-].[Br-] | A simplified line-notation for the chemical structure. |

Experimental Protocols: Synthesis of Iron(II) Bromide

The synthesis of Iron(II) bromide compounds is a fundamental process for obtaining starting materials for further reactions. Below are generalized methodologies for the synthesis of both anhydrous and hydrated forms.

Synthesis of Anhydrous Iron(II) Bromide

A common method for preparing anhydrous Iron(II) bromide involves the direct reaction of iron with bromine or hydrogen bromide at elevated temperatures.

Methodology:

-

Place iron powder in a reaction tube furnace.

-

Pass a stream of dry hydrogen bromide gas over the iron powder.

-

Heat the furnace to red heat to initiate the reaction.

-

The resulting product is anhydrous Iron(II) bromide.

-

Alternatively, bromine vapor can be used in place of hydrogen bromide gas.

Synthesis of Iron(II) Bromide Hexahydrate

The hydrated form is typically prepared from an aqueous solution.

Methodology:

-

Dissolve iron powder in a concentrated solution of hydrobromic acid in methanol.[2] This reaction produces the methanol solvate [Fe(MeOH)₆]Br₂ and hydrogen gas.[2]

-

Carefully evaporate the solvent under reduced pressure.

-

Crystallization from an aqueous solution will yield the pale green hexahydrate at room temperature.[6]

Logical Workflow for Chemical Identification

The following diagram illustrates a logical workflow for the identification of a chemical compound, starting from its common name and branching to its various unique identifiers.

Caption: A flowchart illustrating the process of identifying a chemical compound through its various identifiers.

References

- 1. Iron (II) Bromide Hexahydrate, FeBr2-6H2O [asia.matweb.com]

- 2. Iron(II) bromide - Wikipedia [en.wikipedia.org]

- 3. Iron (II) bromide hydrate | Br2FeH2O | CID 25021682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Iron(II) bromide Ferrous bromide [sigmaaldrich.com]

- 5. Iron(II) bromide anhydrous, beads, -10mesh, 99.999 trace metals 7789-46-0 [sigmaaldrich.com]

- 6. IRON (II) BROMIDE | 7789-46-0 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Iron(II) Bromide Hexahydrate in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective, sustainable, and environmentally benign alternative to methods employing precious metals like palladium and nickel.[1][2] Iron, being the second most abundant metal in the Earth's crust, offers significant economic and ecological advantages.[1][2] Iron(II) bromide is a versatile catalyst precursor for a variety of these transformations, facilitating the formation of carbon-carbon bonds essential in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4] This document provides detailed application notes and protocols for the use of iron(II) bromide hexahydrate (FeBr₂·6H₂O) as a catalyst precursor in key cross-coupling reactions.

While the protocols herein are based on studies that may not explicitly specify the use of the hexahydrate form of iron(II) bromide, it is a common starting material. Under the anhydrous reaction conditions typical for many cross-coupling reactions, particularly those involving organometallic reagents, the water of hydration is expected to be consumed or removed in situ, generating the active catalytic species.

Application Notes

Catalyst Overview and Advantages

Iron(II) bromide hexahydrate is an air-stable, crystalline solid that serves as a convenient and inexpensive precursor for catalytically active iron species. Its primary advantages in cross-coupling catalysis include:

-

Low Cost and Abundance: Iron is significantly more economical than precious metals.[1]

-

Low Toxicity: Iron compounds are generally less toxic than their palladium and nickel counterparts, making them more suitable for pharmaceutical applications.[2]

-

Novel Reactivity: Iron catalysts can exhibit unique reactivity and selectivity profiles compared to traditional catalysts.[3][4]

Common Cross-Coupling Reactions Catalyzed by Iron(II) Bromide

Iron(II) bromide has been shown to be an effective precatalyst in several important cross-coupling reactions:

-

Kumada-Tamao-Corriu Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide. Iron catalysts are particularly effective for the coupling of alkyl halides with aryl Grignard reagents.[5][6]

-

Suzuki-Miyaura Coupling: This involves the reaction of an organoboron compound with an organic halide. While less common than palladium catalysis, iron-based systems for Suzuki-Miyaura couplings are an active area of research.[7]

-

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Iron-catalyzed versions offer a cheaper alternative to palladium-copper systems.

Mechanistic Considerations

The mechanism of iron-catalyzed cross-coupling reactions is complex and a subject of ongoing research. Unlike the well-established Pd(0)/Pd(II) cycle in palladium catalysis, iron can access multiple oxidation states, and radical pathways are often implicated.[3][4] A generalized catalytic cycle may involve the reduction of the Fe(II) precatalyst by the organometallic nucleophile to a lower oxidation state, followed by oxidative addition, transmetalation, and reductive elimination steps. The exact mechanism can be highly dependent on the specific reaction partners, ligands, and additives used.

Experimental Protocols

General Considerations

-

Inert Atmosphere: Most iron-catalyzed cross-coupling reactions are sensitive to air and moisture. Therefore, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

-

Solvent Purity: Anhydrous solvents are crucial for the success of these reactions. Solvents should be appropriately dried and degassed before use.

-

Reagent Quality: The quality of the Grignard reagents and other organometallic compounds is critical. It is often advisable to titrate Grignard reagents before use.

Protocol 1: Iron-Catalyzed Kumada-Type Cross-Coupling of an Alkyl Halide with an Aryl Grignard Reagent

This protocol is adapted from methodologies demonstrating the coupling of alkyl halides with aryl Grignard reagents using an iron(II) bromide catalyst.[6]

Reaction Scheme:

Materials:

-

Iron(II) bromide hexahydrate (FeBr₂·6H₂O)

-

Alkyl halide (e.g., 1-bromooctane)

-

Aryl Grignard reagent (e.g., phenylmagnesium bromide solution in THF)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for inert atmosphere chemistry (Schlenk flask, syringes, etc.)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add iron(II) bromide hexahydrate (0.05 mmol, 5 mol%).

-

The flask is evacuated and backfilled with nitrogen three times.

-

Add anhydrous THF (5 mL) and the alkyl halide (1.0 mmol, 1.0 equiv).

-

If required by the specific substrate, add NMP (4.0 mL) as an additive.[6]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the aryl Grignard reagent (1.5 mmol, 1.5 equiv) dropwise over a period of 30 minutes using a syringe pump.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC analysis.

-

Upon completion, quench the reaction by carefully adding 1 M HCl (10 mL).

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative Yields):

The following table summarizes representative yields for similar iron-catalyzed Kumada couplings.

| Alkyl Halide | Aryl Grignard Reagent | Additive | Yield (%) |

| 1-Bromooctane | Phenylmagnesium bromide | NMP | 92 |

| Cyclohexyl bromide | 4-Tolylmagnesium bromide | TMEDA | 85 |

| sec-Butyl bromide | Naphthylmagnesium bromide | NMP | 78 |

Note: Yields are indicative and can vary based on specific reaction conditions and substrate purity.

Protocol 2: Iron-Catalyzed Suzuki-Miyaura Cross-Coupling of an Alkyl Halide with an Arylboronic Ester

This protocol is based on the development of iron-catalyzed Suzuki-Miyaura reactions.[7]

Reaction Scheme:

Materials:

-

Iron(II) bromide hexahydrate (FeBr₂·6H₂O)

-

Arylboronic acid pinacol ester (Ar-B(pin))

-

Alkyl halide (e.g., 1-bromohexane)

-

Lithium amide base (e.g., lithium hexamethyldisilazide, LiHMDS)

-

Benzene or Toluene, anhydrous

-

Standard glassware for inert atmosphere chemistry

Procedure:

-

In a nitrogen-filled glovebox, add iron(II) bromide hexahydrate (0.025 mmol, 10 mol%) and the lithium amide base (0.50 mmol, 2.0 equiv) to a vial containing a magnetic stir bar.

-

In a separate vial, prepare a solution of the arylboronic ester (0.5 mmol, 2.0 equiv) and the alkyl halide (0.25 mmol, 1.0 equiv) in anhydrous benzene (1 mL).

-

Add the solution from step 2 to the vial containing the catalyst and base.

-

Add an additional 5 mL of anhydrous benzene.

-

Seal the reaction vessel and stir at room temperature for 16-24 hours.

-

Monitor the reaction by GC-MS.

-

Upon completion, remove the vial from the glovebox and quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Quantitative Data (Representative Yields):

| Alkyl Halide | Arylboronic Ester | Base | Yield (%) |

| 1-Bromohexane | Phenylboronic acid pinacol ester | LiHMDS | 89 |

| 1-Bromoadamantane | 4-Methoxyphenylboronic acid pinacol ester | LiHMDS | 75 |

| Cyclopentyl bromide | 4-Chlorophenylboronic acid pinacol ester | LiHMDS | 81 |

Note: Yields are based on published procedures and may require optimization for specific substrates.

Visualizations

Caption: General experimental workflow for iron-catalyzed cross-coupling reactions.

Caption: A plausible, simplified catalytic cycle for iron-catalyzed cross-coupling.

References

- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 2. Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic Studies of the Suzuki Cross-Coupling Reaction | CoLab [colab.ws]

- 5. ia800203.us.archive.org [ia800203.us.archive.org]

- 6. Intermediates and Mechanism in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistryjournals.net [chemistryjournals.net]

Application of Iron(II) Bromide Hexahydrate in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Iron(II) bromide hexahydrate (FeBr₂·6H₂O) is an increasingly utilized catalyst and reagent in modern organic synthesis. Its low cost, low toxicity, and versatile reactivity make it an attractive alternative to more expensive and toxic heavy metal catalysts. This document provides detailed application notes, experimental protocols, and mechanistic insights for key synthetic transformations employing Iron(II) bromide.

Catalytic Synthesis of 2,3-Disubstituted Indoles from Aryl Azides

Iron(II) bromide catalyzes a tandem C-H bond amination/[1][2]-shift reaction of ortho-substituted aryl azides to afford valuable 2,3-disubstituted indole scaffolds.[3][4][5] This transformation is efficient and selective, providing a powerful tool for the synthesis of complex heterocyclic molecules.

Quantitative Data

| Entry | Aryl Azide Substrate | Product | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

| 1 | 1-azido-2-(1-ethoxy-2-methylpropan-2-yl)benzene | 2,3-dimethyl-1H-indole | 20 | 140 | ~95 |

| 2 | 1-azido-2-(1-ethoxy-2-phenylethan-2-yl)benzene | 2-methyl-3-phenyl-1H-indole | 20 | 140 | High |

| 3 | 1-azido-2-(cyclopropyl(methoxy)methyl)benzene | 2-cyclopropyl-1H-indole | 20 | 140 | Moderate |

Experimental Protocol

General Procedure for the Iron(II) Bromide-Catalyzed Synthesis of 2,3-Disubstituted Indoles:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl azide (1.0 equiv) and Iron(II) bromide hexahydrate (0.20 equiv).

-

The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon).

-

Anhydrous toluene is added via syringe to achieve a desired concentration (e.g., 0.1 M).

-

The reaction mixture is heated to 140 °C in an oil bath and stirred vigorously.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted indole.

Signaling Pathway Diagram

Caption: Proposed catalytic cycle for the synthesis of 2,3-disubstituted indoles.

Lewis Acid-Catalyzed Synthesis of Benzimidazoles from Aryl Azides

Iron(II) bromide acts as an effective Lewis acid catalyst for the synthesis of benzimidazoles from ortho-azido-N-arylimines.[1][6] This method provides an alternative to rhodium(II)-catalyzed processes, particularly for substrates that are not amenable to C-H amination.

Quantitative Data

| Entry | Substrate | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

| 1 | N-(2-azidophenyl)-1-phenylmethanimine | 30 | 25 | High |

| 2 | N-(2-azidophenyl)-1-(4-methoxyphenyl)methanimine | 30 | 25 | High |

| 3 | 1-(4-chlorophenyl)-N-(2-azidophenyl)methanimine | 30 | 25 | High |

Experimental Protocol

General Procedure for the Iron(II) Bromide-Catalyzed Synthesis of Benzimidazoles:

-

In a glovebox, a reaction tube is charged with the ortho-azido-N-arylimine (1.0 equiv) and Iron(II) bromide (0.30 equiv).

-

The tube is sealed and removed from the glovebox.

-

Anhydrous solvent (e.g., dichloromethane) is added via syringe.

-

The reaction mixture is stirred at room temperature.

-

Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

-